molecular formula C10H9BrClFO2 B13078025 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B13078025
M. Wt: 295.53 g/mol
InChI Key: BYGPDQMGJXELAC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of a propanoic acid group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within a system. The presence of halogen atoms can influence its reactivity and binding affinity to specific targets. The exact pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-2-fluorophenylboronic acid
  • 4-Bromo-3-chloro-2-fluorobenzoic acid
  • 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Uniqueness

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid is unique due to the combination of its halogenated phenyl ring and the propanoic acid group. This structure imparts specific chemical properties that make it valuable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

2-(4-bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H9BrClFO2/c1-10(2,9(14)15)5-3-4-6(11)7(12)8(5)13/h3-4H,1-2H3,(H,14,15)

InChI Key

BYGPDQMGJXELAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)O

Origin of Product

United States

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